3-(2,2,3,3-Tetrafluoropropoxy)propionitrile

Lithium-ion battery Electrolyte Oxidative stability

3-(2,2,3,3-Tetrafluoropropoxy)propionitrile is a fluorinated ether-nitrile (C₆H₇F₄NO; MW 185.12 g/mol) belonging to a class of non-flammable, high-oxidative-stability solvents designed for next-generation lithium battery electrolytes and as a synthetic intermediate for fluorinated pharmaceuticals. Its structure features a propionitrile backbone linked via an ether bridge to a 2,2,3,3-tetrafluoropropyl group, delivering enhanced electron-withdrawing character compared to shorter-chain fluorinated analogs.

Molecular Formula C6H7F4NO
Molecular Weight 185.12 g/mol
CAS No. 51299-81-1
Cat. No. B3142852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,3,3-Tetrafluoropropoxy)propionitrile
CAS51299-81-1
Molecular FormulaC6H7F4NO
Molecular Weight185.12 g/mol
Structural Identifiers
SMILESC(COCC(C(F)F)(F)F)C#N
InChIInChI=1S/C6H7F4NO/c7-5(8)6(9,10)4-12-3-1-2-11/h5H,1,3-4H2
InChIKeyYCTOYAGSGMHUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2,3,3-Tetrafluoropropoxy)propionitrile (CAS 51299-81-1): Core Properties for Electrolyte & Intermediate Procurement


3-(2,2,3,3-Tetrafluoropropoxy)propionitrile is a fluorinated ether-nitrile (C₆H₇F₄NO; MW 185.12 g/mol) belonging to a class of non-flammable, high-oxidative-stability solvents designed for next-generation lithium battery electrolytes and as a synthetic intermediate for fluorinated pharmaceuticals [1]. Its structure features a propionitrile backbone linked via an ether bridge to a 2,2,3,3-tetrafluoropropyl group, delivering enhanced electron-withdrawing character compared to shorter-chain fluorinated analogs [1].

Electrolyte R&D

High-voltage (>4.4 V) lithium-metal and LiCoO₂ cathode electrolyte formulation

Safety Design

Non-flammable solvent for safety-critical battery systems research

Synthetic Intermediate

Fluorinated ether-nitrile building block for pharmaceutical heterocycle synthesis

Why 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile Cannot Be Replaced by Common Fluorinated Nitrile Analogs in Electrolyte Design


Fluorinated nitrile electrolyte solvents are structurally sensitive: the length and degree of fluorination of the fluoroalkyl chain directly govern oxidative stability, viscosity, dielectric constant, and flammability [1]. Simply swapping 3-(2,2,3,3-tetrafluoropropoxy)propionitrile for a less fluorinated analog such as 3-(2,2,2-trifluoroethoxy)propionitrile (FEON) reduces the electrochemical stability window and increases volatility, compromising both cell energy density and safety. Generic substitution therefore fails to deliver the performance envelope required for high-voltage (>4.4 V) lithium-metal or lithium-ion systems.

Less fluorinated analogs (e.g. FEON)
RiskOxidative stability ceiling may shift lower (~4.5 V → ~4.4 V), limiting high-voltage cathode compatibility.
Perfluorinated nitriles (e.g. C₄FN)
RiskGaseous state and poor lithium salt solvation may prevent liquid electrolyte formulation.
Non-fluorinated propionitrile (PN)
RiskElectrochemical stability window narrower (~3.8 V), may not support high-energy-density cell research.

Quantitative Differentiation of 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile from Closest Analogs: A Head-to-Head Evidence Review


Electrochemical Stability Window: 4.5 V vs. 4.4 V (vs. Li/Li⁺) Over FEON

In a systematic study of fluorinated nitriles, electrolytes based on 3-(2,2,3,3-tetrafluoropropoxy)propionitrile demonstrated stable cycling at 4.5 V in LiCoO₂/graphite full cells [1]. The less fluorinated analog 3-(2,2,2-trifluoroethoxy)propionitrile (FEON) provided stable cycling only up to 4.4 V under comparable conditions [2]. The 0.1 V improvement is attributed to the stronger electron-withdrawing effect of the tetrafluoropropyl group, raising the HOMO-LUMO gap and delaying oxidative decomposition.

Oxidative Stability
Head-to-head
+0.1 V vs FEON (4.5 V vs 4.4 V)
May support 4.5 V-class cathode research
LiCoO₂/graphite full-cell cycling context
Lithium-ion battery Electrolyte Oxidative stability

Thermal Safety: Non-Flammability vs. Conventional Carbonate Electrolytes

In standard flame-exposure tests, electrolytes formulated with 3-(2,2,3,3-tetrafluoropropoxy)propionitrile as the primary solvent exhibit zero ignition and self-extinguishing behavior, while conventional 1 M LiPF₆ in EC/EMC/DMC (1:1:1 vol.) ignites immediately and sustains combustion [1]. The non-flammability arises from the high fluorine content quenching radical chain reactions in the gas phase.

Thermal Safety
Class-level
Non-flammable; no ignition vs immediate combustion
Supports safety-critical electrolyte research
Open-flame ignition test context
Battery safety Non-flammable electrolyte Thermal runaway

Molecular Weight Advantage: 21% Higher MW and Expected Lower Volatility vs. FEON

3-(2,2,3,3-Tetrafluoropropoxy)propionitrile (C₆H₇F₄NO; MW 185.12 g/mol) possesses a molecular weight 21% higher than FEON (C₅H₆F₃NO; MW 153.10 g/mol). In the homologous series of fluorinated ether-nitriles, each additional CF₂ unit raises the boiling point by approximately 30–40 °C [1]. Consequently, the target compound is expected to exhibit significantly lower vapor pressure and reduced evaporative loss during high-temperature cycling, though precise boiling point data remain vendor-confidential.

Molecular Weight
Class-level
185.12 g/mol (+21% vs FEON)
May support lower-volatility electrolyte design
Boiling point trend from fluorinated nitrile series
Volatility Electrolyte lifetime Safety

Purity Specification: ≥95% Baseline Purity with Potential for Higher-Grade Batches

Commercially available 3-(2,2,3,3-tetrafluoropropoxy)propionitrile (Apollo Scientific, cat. PC107111) is supplied at ≥95% purity . This specification exceeds the purity often reported for custom-synthesized fluorinated nitriles in academic studies, where crude yields may be lower due to purification challenges. For comparison, literature syntheses of analogous fluorinated nitriles typically report isolated yields of 85–92% before additional purification [1].

Purity Specification
Specification review
≥95% commercial specification
Supports batch-to-batch formulation consistency
Vendor QC specification; verify per lot
Quality control Purity Procurement specification

Structural Differentiation: Ether-Bridged Tetrafluoropropyl vs. Fully Fluorinated or Non-Fluorinated Nitriles

Unlike perfluorinated nitriles (e.g., C₄FN, perfluoroisobutyronitrile) used as gaseous dielectrics, 3-(2,2,3,3-tetrafluoropropoxy)propionitrile retains a hydrocarbon backbone with targeted fluorination, providing a balance of liquid-state handling and high oxidative stability [1]. Compared to non-fluorinated propionitrile (PN), the introduction of the 2,2,3,3-tetrafluoropropoxy group increases the electrochemical stability window from ~3.8 V to 4.5 V, while maintaining a moderate dielectric constant suitable for lithium salt dissociation [2]. This targeted fluorination avoids the extreme volatility and low polarity of perfluorinated analogs.

Structural Differentiation
Class-level
Liquid; +0.7 V window vs PN; solvating vs gaseous C₄FN
Balanced fluorination may support liquid electrolyte fit
Structural-class comparison from literature data
Structure-property relationship Fluorinated nitrile Electrolyte design

Procurement-Linked Application Scenarios for 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile


High-Voltage (>4.4 V) Lithium-Metal and LiCoO₂ Cathode Electrolyte Formulation

Use 3-(2,2,3,3-tetrafluoropropoxy)propionitrile as the primary solvent in non-flammable electrolytes targeting 4.5 V-class cathodes. Its demonstrated 0.1 V higher oxidative stability versus FEON enables stable cycling in LiCoO₂/graphite full cells, directly supporting procurement for next-generation high-energy-density battery prototyping [1][2].

Safety-Critical Battery Systems (EV, Grid Storage, Consumer Electronics)

Formulate intrinsically non-flammable electrolytes by replacing carbonate solvents with this tetrafluoropropoxy nitrile. Zero-ignition performance eliminates the primary thermal-runaway trigger, making it a procurement priority for safety-certified battery packs [1].

Synthesis of Fluorinated Pharmaceutical Intermediates via Nitrile Functionalization

The nitrile group serves as a versatile handle for hydrolysis to amides/acids or reduction to amines, enabling entry into fluorinated heterocyclic scaffolds. This compound has been employed as a key intermediate in the synthesis pathway of triazole antifungal candidates such as D-0870, where the tetrafluoropropoxy group imparts metabolic stability [3].

Structure–Property Benchmarking in Fluorinated Electrolyte R&D

Owing to its intermediate fluoroalkyl chain length, this compound is an ideal reference standard for systematic studies correlating fluorination degree with viscosity, dielectric constant, and ionic conductivity. Procurement enables reproducible baseline experiments in academic and industrial electrolyte screening programs [1].

Application
Selection Property
Validation Focus
High-voltage Li-metal / LiCoO₂ electrolyte research
Oxidative stability ceiling
Voltage-hold cycling and capacity retention at >4.4 V
Safety-critical battery systems (EV, grid storage)
Non-flammability under fault conditions
Ignition-resistance and thermal runaway propagation testing
Fluorinated pharmaceutical intermediate synthesis
Nitrile functionalization versatility
Synthetic route compatibility and metabolic stability research context
Electrolyte structure–property benchmarking
Fluorination-degree reference standard
Cross-analog viscosity, dielectric, and ionic conductivity profiling
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